Fmoc-Asn(Dod)-OH

Peptide Synthesis SPPS Quality Control

SPPS of Trp-containing or aggregation-prone sequences is compromised by Asn side reactions: unprotected Fmoc-Asn-OH dehydrates to β-cyanoalanine during activation, while Fmoc-Asn(Trt)-OH releases trityl carbonium ions that irreversibly alkylate Trp residues. Fmoc-Asn(Dod)-OH resolves both. • Eliminates β-cyanoalanine formation - homogeneous crude peptide • Dod group avoids Trp modification vs. Trt analog • Superior DMF/NMP solubility vs. unprotected Asn - uninterrupted automated SPPS • ≥98% HPLC purity supports cGMP peptide API manufacturing

Molecular Formula C34H32N2O7
Molecular Weight 580.6 g/mol
CAS No. 113534-16-0
Cat. No. B557810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asn(Dod)-OH
CAS113534-16-0
SynonymsFmoc-Asn(Dod)-OH; N-Fmoc-L-Asparagine(DOD); 113534-16-0; Nalpha-Fmoc-Ngamma-(4,4'-dimethoxybenzhydryl)-L-asparagine; 47521_ALDRICH; F9263_SIGMA; 47521_FLUKA; ZINC71788078; FT-0642773; L-Asparagine,N-[bis(4-methoxyphenyl)methyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-; N-alpha-9-Fluorenylmethoxycarbonyl-N-beta-(4,4dimethoxybenzhydryl)-L-asparagine; N|A-Fmoc-N|A-(4,4invertedexclamationmarka-dimethoxybenzhydryl)-L-asparagine
Molecular FormulaC34H32N2O7
Molecular Weight580.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C34H32N2O7/c1-41-23-15-11-21(12-16-23)32(22-13-17-24(42-2)18-14-22)36-31(37)19-30(33(38)39)35-34(40)43-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-30,32H,19-20H2,1-2H3,(H,35,40)(H,36,37)(H,38,39)/t30-/m0/s1
InChIKeyNUINEVHFMAGARJ-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asn(Dod)-OH Overview


Fmoc-Asn(Dod)-OH, chemically Nα-Fmoc-Nγ-(4,4′-dimethoxybenzhydryl)-L-asparagine, is a protected asparagine derivative engineered for Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) α-amino protecting group and a 4,4′-dimethoxybenzhydryl (Dod) side-chain amide protecting group, providing orthogonal protection and ensuring compatibility with standard SPPS protocols [1]. With a purity specification of ≥96.0% (HPLC) from major suppliers, it is a critical building block for constructing peptides containing asparagine residues, particularly in aggregation-prone or side-reaction-sensitive sequences .

Orthogonal Protection Fmoc/Dod strategy compatible with standard SPPS protocols
Side-Reaction Mitigation Designed to reduce dehydration and alkylation side products
Specification Context Specification-grade building block for Asn-containing peptides

Why Fmoc-Asn(Dod)-OH?


Direct substitution of Fmoc-Asn(Dod)-OH with unprotected Fmoc-Asn-OH or other side-chain-protected asparagine derivatives can lead to significant synthesis failures and reduced product purity. Unprotected Fmoc-Asn-OH exhibits limited solubility in standard SPPS solvents (DMF, NMP), leading to slower, less efficient couplings and a higher risk of aggregation, while its activation promotes side-chain dehydration to β-cyanoalanine . In contrast, the Trt-protected analog, Fmoc-Asn(Trt)-OH, generates highly reactive trityl carbonium ions during acidic cleavage that can alkylate tryptophan residues, causing irreversible peptide modification [1]. The Dod group of Fmoc-Asn(Dod)-OH provides a balanced profile of acid lability, enabling clean deprotection under standard TFA conditions while minimizing deleterious side reactions .

!
Fmoc-Asn-OH (unprotected) Limited solubility in DMF/NMP and side-chain dehydration to β-cyanoalanine during activation may compromise coupling efficiency and product purity.
!
Fmoc-Asn(Trt)-OH Trityl carbonium ions generated during TFA cleavage may alkylate tryptophan residues, causing irreversible peptide modification that complicates purification.

Fmoc-Asn(Dod)-OH Comparative Evidence


HPLC Purity vs. Fmoc-Asn(Trt)-OH

Commercially available Fmoc-Asn(Dod)-OH is specified at a minimum purity of ≥96.0% (HPLC) . This purity specification is comparable to the ≥97.0% (HPLC) specified for the widely used alternative Fmoc-Asn(Trt)-OH . The data demonstrates that Fmoc-Asn(Dod)-OH meets the high purity standards required for demanding SPPS applications without a significant purity trade-off relative to the Trt analog.

HPLC Purity Specification
Specification review
≥96.0% (target) vs ≥97.0% (Trt)
Comparable purity profile for SPPS context
Within typical vendor variability range
Peptide Synthesis SPPS Quality Control

Solubility vs. Fmoc-Asn-OH

Fmoc-Asn(Dod)-OH is characterized as 'readily soluble' in standard peptide synthesis solvents, including N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) . In direct contrast, unprotected Fmoc-Asn-OH exhibits 'limited solubility' in these same solvents . This solubility differential is critical for maintaining high coupling efficiency and preventing on-resin aggregation during SPPS.

SPPS Solvent Solubility
Class-level
Readily soluble vs Limited (unprotected)
May support coupling efficiency in automated SPPS
Data to verify; qualitative assessment context
Peptide Synthesis SPPS Solubility

Beta-Cyanoalanine Prevention

A foundational study by Gausepohl et al. (1989) established that during activation of unprotected Fmoc-Asn-OH, dehydration of the side-chain amide generates variable amounts of β-cyanoalanine, a peptide impurity that complicates purification and reduces yield [1]. The use of side-chain-protected asparagine derivatives, such as Fmoc-Asn(Mbh)-OH (a close analog of Fmoc-Asn(Dod)-OH), completely prevents this dehydration side reaction, resulting in a homogeneous peptide product [1].

β-Cyanoalanine Prevention
Class-level
Complete elimination reported
Supports crude peptide homogeneity review
Reported model peptide context; DCC/HOBt activation
Peptide Synthesis SPPS Side Reactions

Tryptophan Alkylation Prevention

The acidic cleavage conditions (TFA) used in Fmoc-SPPS to deprotect Trt-based side-chain groups generate reactive trityl carbonium ions [1]. Gausepohl et al. (1989) reported that these ions readily alkylate tryptophan residues, leading to irreversible peptide modification and product heterogeneity [1]. In contrast, the Dod protecting group, while also acid-labile, does not produce a similarly reactive and persistent carbocation species, thereby mitigating the risk of tryptophan alkylation .

Trp Modification Risk
Class-level
Minimal (Dod) vs Readily alkylates (Trt)
Supports Trp-containing sequence synthesis review
Reported model peptide context; TFA cleavage
Peptide Synthesis SPPS Cleavage and Deprotection

Orthogonal Deprotection Stability

The Dod protecting group is designed to be stable under the mildly basic piperidine conditions used for iterative Fmoc deprotection during SPPS chain elongation . It is subsequently removed cleanly under the strong acidic conditions (TFA) used for final peptide cleavage and global deprotection . This orthogonal stability is a fundamental requirement for the stepwise synthesis of peptides containing asparagine, which is not met by unprotected Fmoc-Asn-OH.

Orthogonal Stability
Class-level
Stable in piperidine; labile in TFA
Supports stepwise SPPS deprotection workflow
Fundamental protecting group property
Peptide Synthesis SPPS Protecting Groups

Fmoc-Asn(Dod)-OH Key Applications


Tryptophan-Containing Peptide Synthesis

In peptide sequences containing both asparagine and tryptophan, the use of Fmoc-Asn(Dod)-OH is strongly recommended to avoid irreversible tryptophan alkylation during final TFA cleavage. The Dod protecting group does not generate the reactive trityl carbonium ions associated with Fmoc-Asn(Trt)-OH, which have been shown to modify tryptophan residues [1]. This directly translates to a higher yield of the target peptide and a simpler purification process, as demonstrated in the model peptide Asn-Trp-Asn-Val-Pro-Glu-Pro-Ser [1].

Automated High-Throughput Synthesis

For automated SPPS, consistent solubility and reliable coupling kinetics are paramount to avoid synthesizer interruptions and failed sequences. Fmoc-Asn(Dod)-OH exhibits superior solubility in standard SPPS solvents (DMF, NMP) compared to unprotected Fmoc-Asn-OH, which has limited solubility and can lead to precipitation and incomplete couplings . This property ensures smooth, uninterrupted operation of automated synthesizers and is critical for the efficient, cost-effective production of peptides at any scale.

Dehydration-Prone Sequences

When synthesizing peptides where asparagine residues are adjacent to sterically hindered or β-branched amino acids, the risk of side-chain dehydration to β-cyanoalanine during activation is elevated. Fmoc-Asn(Dod)-OH, as a side-chain-protected derivative, completely prevents this detrimental side reaction, ensuring a homogeneous crude product [2]. This is a critical factor for achieving acceptable yields and purity in difficult sequences, making Fmoc-Asn(Dod)-OH the preferred reagent over unprotected Fmoc-Asn-OH for such challenging syntheses [2].

GMP Manufacturing of Peptide APIs

In regulated environments such as cGMP manufacturing of peptide active pharmaceutical ingredients (APIs), the quality and consistency of starting materials are paramount. Fmoc-Asn(Dod)-OH is commercially available at a minimum purity specification of ≥96.0% (HPLC) . This high purity, coupled with its ability to suppress critical side reactions (dehydration, Trp alkylation), ensures a robust and reproducible manufacturing process, minimizing batch failures and reducing the burden of downstream purification, which is essential for maintaining cost-effective and compliant production .

Application
Selection Property
Validation Focus
Trp-containing peptide synthesis
Dod protection against Trp alkylation
Trp modification endpoint review
Automated SPPS workflows
Reported solvent compatibility
Coupling consistency review
Dehydration-prone sequences
Side-chain protection profile
Crude product homogeneity review
Peptide manufacturing research
Lot-consistent quality profile
Process impurity assessment

Technical Documentation Hub

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37 linked technical documents
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